molecular formula C12H24N2O2 B1498161 (R)-1-N-Boc-3-(Dimethylamino)piperidine CAS No. 1061682-78-7

(R)-1-N-Boc-3-(Dimethylamino)piperidine

Cat. No. B1498161
CAS RN: 1061682-78-7
M. Wt: 228.33 g/mol
InChI Key: HFIAGQNFPTWBQZ-SNVBAGLBSA-N
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Description

“®-1-N-Boc-3-(Dimethylamino)piperidine” is a derivative of piperidine . Piperidine has received attention in pharmaceutical synthesis and biochemical degradation because of its conformational activity .


Synthesis Analysis

The synthesis of piperidine derivatives has been explored in various studies. For instance, piperidine structures have been explored in the neutral and cationic ground states by conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy . Another study reported a hybrid bio-organocatalytic cascade for the synthesis of a small panel of 2-substituted piperidines .


Molecular Structure Analysis

The molecular structure of piperidine has been studied using various density functional theory levels. The chair form interconverting between the equatorial NH and the axial NH conformers (Chair-Eq and Chair-Ax) in piperidine lies on the global minimum of the S0 state .


Chemical Reactions Analysis

Piperidine has been used in pharmaceutical synthesis and biochemical degradation. It has been explored in the neutral (S0) and cationic (D0) ground states by conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been studied. For instance, the adiabatic ionization energies of Chair-Eq and Chair-Ax conformers converting to a cationic state were determined .

Mechanism of Action

While specific mechanisms of action for “®-1-N-Boc-3-(Dimethylamino)piperidine” are not available, piperidine and its derivatives have been studied for their pharmacological properties. For instance, piperidine and piperine have shown therapeutic potential against various types of cancers by regulating crucial signaling pathways .

Safety and Hazards

Safety data sheets provide information about the potential hazards of piperidine and its derivatives, including physical and health hazards. For instance, piperidine is classified as a flammable liquid, and it can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIAGQNFPTWBQZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659963
Record name tert-Butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate

CAS RN

1061682-78-7
Record name tert-Butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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